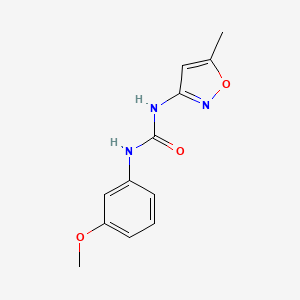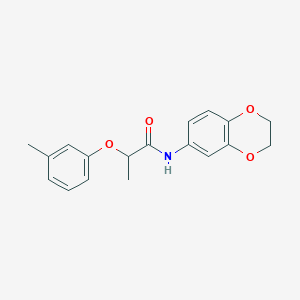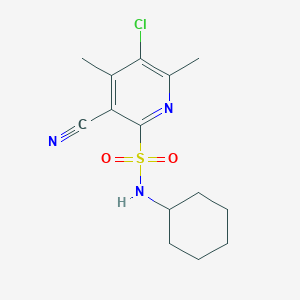
N-(3-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar urea derivatives often involves reactions between specific isocyanates and amines under controlled conditions. For instance, compounds like N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a known inhibitor with a slightly different molecular structure, are synthesized through reactions of desmethyl precursors with labeled isocyanates, yielding high specificity and selectivity towards target receptors or enzymes (Vasdev et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of urea derivatives, including N-(3-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, involves examining the planarity of molecules, hydrogen bonding, and crystalline structure. For a similar compound, the molecular structure is determined to be almost completely planar, demonstrating significant hydrogen bonding that contributes to its stability and reactivity in biological systems (Lough et al., 2010).
Chemical Reactions and Properties
The chemical reactions and properties of N-(3-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea can be explored through its reactivity with various agents and under different conditions. Studies on similar compounds have shown that urea derivatives can undergo various chemical transformations, including lithiation, which allows for further functionalization and modification of the compound's chemical structure (Smith et al., 2013).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are determined through X-ray crystallography and other spectroscopic methods, providing insights into the compound's stability and behavior under various conditions. For example, the crystal structure of a similar compound, N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, shows a rare and highly complicated solid-state structure, indicative of the diverse interactions and stability of these molecules (Kumar et al., 2000).
Chemical Properties Analysis
The chemical properties of N-(3-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, including reactivity, stability, and interaction with various substrates, are essential for understanding its potential applications. Investigations into similar compounds reveal that urea derivatives exhibit a wide range of biological activities, from enzyme inhibition to anticancer properties, suggesting the versatility and potential of these compounds in drug development and other applications (Mustafa et al., 2014).
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Research in the realm of urea derivatives, including those structurally similar to N-(3-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, has been focused on their synthesis and subsequent chemical characterization. Mustafa et al. (2014) reported on the synthesis of seventeen urea derivatives, aiming to explore their enzyme inhibition and anticancer potential. The methodology involved reacting various isocyanates with primary and secondary amines, demonstrating a versatile approach to generating a wide array of urea compounds, with the anticipation that such methodologies could be applicable to the synthesis of N-(3-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea derivatives (Mustafa, Perveen, & Khan, 2014).
Enzyme Inhibition and Anticancer Investigations
The research into urea derivatives has also extended into their potential for enzyme inhibition and anticancer activities. The study by Mustafa et al. included testing the synthesized urea derivatives against various enzymes and observing their effects on a prostate cancer cell line. One of the new compounds showed promising in vitro anticancer activity, highlighting the potential therapeutic applications of such molecules (Mustafa, Perveen, & Khan, 2014).
Antagonistic Properties on Human Adenosine Receptors
Isoquinoline and quinazoline urea derivatives have been studied for their ability to bind to human adenosine A(3) receptors, indicating the potential of urea derivatives, including N-(3-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, in modulating receptor activities. This research demonstrates the structural-activity relationships necessary for high affinity binding to adenosine receptors, suggesting a pathway for developing novel therapeutics based on urea derivatives (Muijlwijk-Koezen et al., 2000).
Directed Lithiation Studies
Directed lithiation of urea derivatives, including those related to N-(3-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, has been explored for the synthesis of complex organic molecules. Smith et al. (2013) reported on the lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, demonstrating the utility of such reactions in organic synthesis and the potential for creating novel compounds with varying functional groups (Smith, El‐Hiti, & Alshammari, 2013).
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8-6-11(15-18-8)14-12(16)13-9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLHQKKIKUNVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640932 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Methoxyphenyl)-3-(5-methylisoxazol-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-fluoro-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5589491.png)

![N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5589504.png)
![ethyl 2-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B5589517.png)
![N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5589523.png)
![[4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5589530.png)

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]-4-hydroxybenzohydrazide](/img/structure/B5589538.png)
![2-(2-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5589547.png)

![N'-[(5-methyl-2-furyl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5589555.png)
methanone](/img/structure/B5589562.png)
![N-[2-(4-methoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5589583.png)